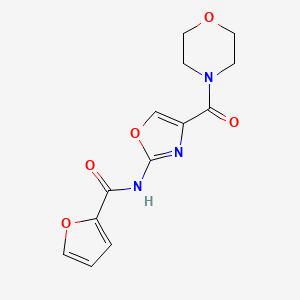

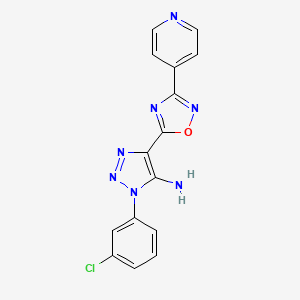

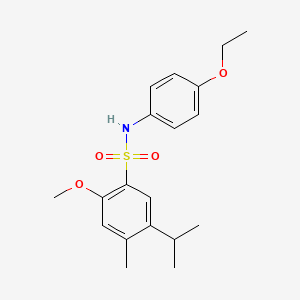

1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide, also known as SCH23390, is a highly selective dopamine D1 receptor antagonist. It is commonly used in scientific research to study the role of dopamine receptors in various physiological and behavioral processes.

Applications De Recherche Scientifique

Molecular Structure and Hydrogen Bonding

Research on derivatives of methanesulfonamides, such as N-(2,3-Dichlorophenyl)methanesulfonamide, has revealed detailed insights into their molecular structure and hydrogen bonding capabilities. These compounds exhibit specific conformations of the N—H bond in relation to ortho- and meta-substituents, affecting their biological activity and interaction with receptor molecules. The geometry and torsion angles within these molecules are comparable to other methanesulfonanilides, except for minor variances. This information suggests potential for designing molecules with tailored biological activities by manipulating these structural features (B. Gowda, S. Foro, H. Fuess, 2007).

Synthetic Approaches and Chemical Reactivity

Research into the synthesis and reactivity of phenylmethanesulfonamide derivatives has provided methods for creating highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, demonstrating the high reactivity of these products in various alkylation reactions. This underscores the versatility of methanesulfonamide derivatives in synthetic chemistry for producing compounds with potential pharmacological properties (Yu. A. Aizina, G. Levkovskaya, I. Rozentsveig, 2012).

Microbial Metabolism

Methanesulfonic acid and its derivatives have been studied for their role in the biogeochemical cycling of sulfur, highlighting the use of methanesulfonate by diverse aerobic bacteria as a sulfur source. This research indicates the environmental and ecological significance of methanesulfonamide derivatives, contributing to our understanding of microbial metabolism and the global sulfur cycle (D. Kelly, J. Murrell, 1999).

Chemoselective N-Acylation

Studies on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides have developed these compounds as N-acylation reagents with good chemoselectivity. This research highlights the potential of methanesulfonamide derivatives in facilitating specific chemical transformations, which is crucial for the synthesis of complex organic molecules (K. Kondo, Erika Sekimoto, J. Nakao, Y. Murakami, 2000).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2S/c1-20(2)17-9-5-14(6-10-17)11-12-19-23(21,22)13-15-3-7-16(18)8-4-15/h3-10,19H,11-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKFRYUHVKCYPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)CC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2366866.png)

![2-(4-ethoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2366871.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2366874.png)

![N-(4-chlorophenyl)-4-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2366876.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-propionamido-3-(pyridin-2-yl)isothiazole-5-carboxamide](/img/structure/B2366882.png)

![2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride](/img/structure/B2366884.png)